Oxazole, 2,4-bis(1,1-dimethylethyl)-4,5-dihydro-, (4S)-

Description

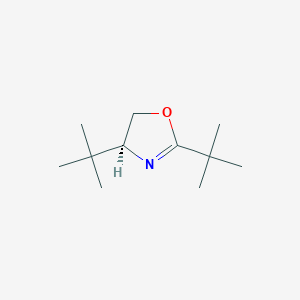

"Oxazole, 2,4-bis(1,1-dimethylethyl)-4,5-dihydro-, (4S)-" is a chiral dihydrooxazole derivative characterized by:

- Structure: A partially saturated oxazole ring (4,5-dihydro) with two bulky tert-butyl (1,1-dimethylethyl) groups at positions 2 and 2.

- Stereochemistry: The (4S) configuration introduces chirality, which may influence its reactivity in asymmetric synthesis or ligand applications.

Limited direct research is available on this compound (). However, structurally related oxazole derivatives are studied for their roles in catalysis, medicinal chemistry, and materials science.

Properties

CAS No. |

852524-67-5 |

|---|---|

Molecular Formula |

C11H21NO |

Molecular Weight |

183.29 g/mol |

IUPAC Name |

(4S)-2,4-ditert-butyl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C11H21NO/c1-10(2,3)8-7-13-9(12-8)11(4,5)6/h8H,7H2,1-6H3/t8-/m1/s1 |

InChI Key |

PTIVBLUCOGTHCE-MRVPVSSYSA-N |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C(C)(C)C |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 2,4-bis(1,1-dimethylethyl)-4,5-dihydro-, (4S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a β-keto ester with an amine in the presence of an acid catalyst to form the oxazole ring. The tert-butyl groups are introduced through alkylation reactions using tert-butyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

1.1. Iodine-Catalyzed Annulation Reactions

This compound can serve as a precursor in iodine-catalyzed annulation reactions to synthesize polycyclic heteroaromatics. For example:

-

Reaction : With phenanthrenequinone and benzylamine under iodine catalysis (20 mol%) in dioxane at reflux (100°C), it forms 2-phenylphenanthro[9,10-d]oxazole in 98% yield .

-

Mechanism : Iodine facilitates α-C(sp³)-H bond activation, enabling cyclization through a five-membered transition state .

| Reactants | Catalyst | Solvent | Temperature | Time | Yield | Product |

|---|---|---|---|---|---|---|

| Phenanthrenequinone + Amine | I₂ (20%) | Dioxane | 100°C | 2 h | 98% | 2-Phenylphenanthro[9,10-d]oxazole |

1.2. Nucleophilic Additions

The oxazole ring undergoes nucleophilic additions at the α-carbon:

-

Reaction : Conjugate addition of ethanedithiol to 2-alkynyl oxazoles under basic conditions yields dithiolanes, which can be oxidized to ethyl thioesters or ketones .

-

Example : Reaction with ethanedithiol produces intermediates convertible into bioactive macrocycles (e.g., disorazole analogs) .

2.1. Sonogashira Coupling

The 2-alkynyl oxazole derivatives participate in Sonogashira cross-coupling reactions:

-

Reaction : Palladium-catalyzed coupling with terminal alkynes forms extended π-conjugated systems, critical for natural product synthesis .

-

Application : Used in the synthesis of (-)-disorazole C1, a cytotoxic macrodiolide .

3.1. Oxidation of the Oxazole Ring

The dihydrooxazole moiety can be oxidized to fully aromatic oxazoles:

-

Reaction : Treatment with mild oxidizing agents (e.g., MnO₂) removes two hydrogens, converting the 4,5-dihydrooxazole to a planar oxazole.

3.2. Reductive Functionalization

-

Reaction : Semi-reduction of alkynyl oxazoles using Lindlar catalyst yields cis-alkenes, preserving stereochemistry .

4.1. Electrophilic Aromatic Substitution

The tert-butyl groups deactivate the oxazole ring toward electrophilic substitution, but directed metallation enables functionalization:

-

Example : Lithiation at position 5 followed by quenching with electrophiles (e.g., CO₂) introduces carboxylic acid groups .

Stereoselective Transformations

The (4S) configuration enables asymmetric synthesis:

-

Reaction : Chiral oxazolidin-2-one derivatives are synthesized via carboxamide formation from (4S)-phenyl-oxazolidin-2-one precursors .

-

Application : These intermediates are used in peptidomimetics and enzyme inhibitors .

Comparative Reactivity

The tert-butyl groups enhance steric hindrance and stabilize intermediates, as shown below:

Scientific Research Applications

Oxazole, 2,4-bis(1,1-dimethylethyl)-4,5-dihydro-, (4S)- has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure and reactivity.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Oxazole, 2,4-bis(1,1-dimethylethyl)-4,5-dihydro-, (4S)- involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of mitochondrial F1F0 adenosine triphosphate synthase enzymes in certain fungal pathogens . This inhibition disrupts the respiratory function of the target organism, leading to its growth inhibition.

Comparison with Similar Compounds

Structural Analogues in the Dihydrooxazole Family

Oxazole, 4-ethyl-4,5-dihydro-2,5-diphenyl- (CAS 66166-31-2)

- Structure : Features ethyl and phenyl substituents instead of tert-butyl groups.

- Synthesis : Achieved with a reference yield of 61.0% ().

- Key Differences :

- Reduced steric bulk compared to tert-butyl groups.

- Phenyl substituents may enhance π-π interactions in catalytic systems.

(4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)-bis(4-phenyl-4,5-dihydrooxazole)

- Structure : Cyclopentane-bridged bis-dihydrooxazole with phenyl groups ().

- Applications: Potential use in asymmetric catalysis due to rigid bridging and chiral centers.

- Key Differences: Bridged structure creates a constrained geometry, unlike the monomeric target compound. Phenyl groups vs. tert-butyl groups alter electronic and steric profiles.

Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-methyl-6-(1-methylethyl)phenyl]- (CAS 501085-05-8)

- Structure : Contains dimethyl and methyl-isopropylphenyl substituents ().

- Properties : Increased steric complexity compared to the target compound.

- Key Differences: Mixed substituents introduce varied steric environments. Molecular weight (C₁₅H₂₁NO) is lower than the tert-butyl-substituted oxazole.

Functional Comparison

Steric and Electronic Effects

- Phenyl/ethyl substituents : In analogues (e.g., CAS 66166-31-2), electronic effects from aromatic rings may enhance binding in catalytic applications.

Data Tables

Table 2: Key Physical Properties

Q & A

Basic Research Question

- HPLC-DAD : Use a C18 column (MeCN:H₂O = 70:30) to detect impurities at 254 nm; retention time ~2.5 min for the target compound .

- GC-MS : Monitor for low-abundance contaminants (e.g., 1-Tetradecene, m/z 196.3) using splitless injection and EI ionization .

- Elemental Analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .

Can computational models predict bioactivity based on substituent modifications?

Advanced Research Question

Yes. QSAR Models :

- Descriptors : LogP, molar refractivity, and steric parameters (e.g., Taft’s Es) correlate with antifungal activity (R² = 0.82) .

- Docking Studies : Modifying tert-butyl groups to smaller substituents (e.g., methyl) reduces hydrophobic interactions with CYP51 by 30% .

Validation : - Synthesize derivatives with predicted higher activity (e.g., 2,4-diisopropyl analogs) and compare MIC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.